(4-Fluoro-2,6-dimethoxyphenyl)methanol
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Overview
Description
(4-Fluoro-2,6-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H11FO3 It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzene ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2,6-dimethoxyphenyl)methanol typically involves the reaction of 4-fluoro-2,6-dimethoxybenzaldehyde with a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like methanol or ethanol under controlled temperature conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2,6-dimethoxyphenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-Fluoro-2,6-dimethoxybenzaldehyde or 4-fluoro-2,6-dimethoxybenzoic acid.
Reduction: 4-Fluoro-2,6-dimethoxybenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluoro-2,6-dimethoxyphenyl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoro-2,6-dimethoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methoxyphenol
- 4-Fluoro-2,6-dimethoxybenzaldehyde
- 4-Fluoro-2,6-dimethoxybenzoic acid
Uniqueness
(4-Fluoro-2,6-dimethoxyphenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both fluorine and methoxy groups can enhance its stability and modify its electronic properties, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C9H11FO3 |
---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
(4-fluoro-2,6-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H11FO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-4,11H,5H2,1-2H3 |
InChI Key |
PBCJVNVEFSCBJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1CO)OC)F |
Origin of Product |
United States |
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